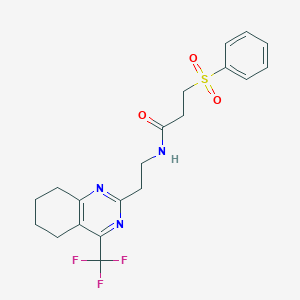

3-(phenylsulfonyl)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

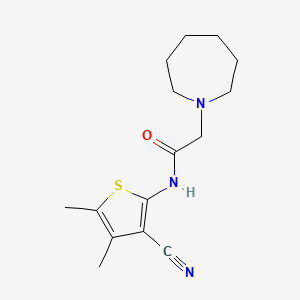

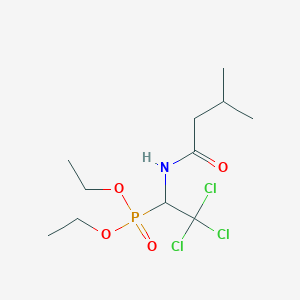

The compound “3-(phenylsulfonyl)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)propanamide” is a complex organic molecule. It contains several functional groups including a phenylsulfonyl group, a trifluoromethyl group, and a tetrahydroquinazolin group. These groups are common in many pharmaceutical and agrochemical compounds .

Synthesis Analysis

While specific synthesis methods for this compound are not available, trifluoromethylpyridine (TFMP) derivatives, which this compound is a part of, are generally synthesized via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The trifluoromethyl group (-CF3) is a common functional group derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom . The phenylsulfonyl group is a sulfonyl group (-SO2-) attached to a phenyl ring. The tetrahydroquinazolin group is a bicyclic compound consisting of a benzene ring fused to a piperazine ring.Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For instance, the trifluoromethyl group is known for its high electronegativity and stability, which could influence the reactivity of the compound .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is known to bestow distinctive physical-chemical properties observed in this class of compounds .Applications De Recherche Scientifique

Neurokinin-1 Receptor Antagonism

One study describes the development of a water-soluble neurokinin-1 receptor antagonist, highlighting its potential for treating emesis and depression. The research emphasizes the construction of a unit incorporating a solubilizing group, indicating the importance of solubility and receptor affinity in drug design (Harrison et al., 2001).

Phenylethanolamine N-Methyltransferase Inhibition

Another study focuses on the synthesis and evaluation of compounds for their inhibitory potency against phenylethanolamine N-methyltransferase (PNMT), demonstrating high selectivity and potential to cross the blood-brain barrier. This research could suggest applications in neurological conditions or as a tool in neurochemical studies (Grunewald et al., 2005).

Synthesis and Aromatic Transformation

Research on the synthesis of 3-phenyl[1,2,4]triazolo[4,3-a]pyridines from N-(phenylsulfonyl)benzohydrazonoyl chloride and pyridines presents a methodology for obtaining triazolo-pyridines and their benzologs, indicating potential applications in the synthesis of heterocyclic compounds and their further functionalization (Ito et al., 1980).

Cyclization and Fluorination Techniques

A paper detailing the synthesis of ring-fluorinated isoquinolines and quinolines via intramolecular substitution showcases methodologies for introducing fluorine atoms into complex structures, which could be relevant for the design and synthesis of fluorinated pharmaceuticals (Ichikawa et al., 2006).

Pummerer-Type Cyclization

Another study on the synthesis of 3-phenyl-1,2,3,4-tetrahydroisoquinoline and 2-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepine via Pummerer-type cyclization emphasizes the role of Lewis acids in cyclization reactions, providing insights into synthetic strategies for complex heterocyclic compounds (Saitoh et al., 2001).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

3-(benzenesulfonyl)-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22F3N3O3S/c21-20(22,23)19-15-8-4-5-9-16(15)25-17(26-19)10-12-24-18(27)11-13-30(28,29)14-6-2-1-3-7-14/h1-3,6-7H,4-5,8-13H2,(H,24,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXRSUHMAHLHELM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NC(=N2)CCNC(=O)CCS(=O)(=O)C3=CC=CC=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22F3N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2368993.png)

![Butyl[1-(5-methylfuran-2-YL)ethyl]amine](/img/structure/B2369004.png)

![Tert-butyl 6-(aminomethyl)-5,8-dioxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2369005.png)

![N-(3-chlorophenyl)-1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2369008.png)